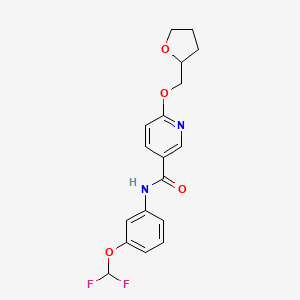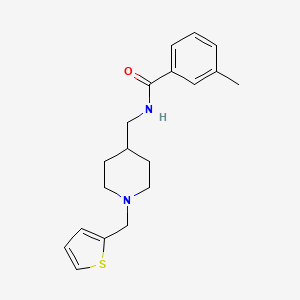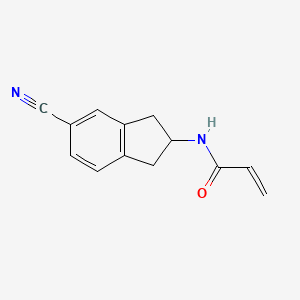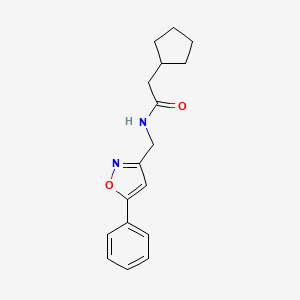
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of NAD+ and NADP+, two important co-factors in biological redox reactions. The molecule also contains a phenyl group and a tetrahydrofuran group, both of which are common in many organic compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the difluoromethoxy group, and the coupling of these groups with the phenyl and nicotinamide moieties .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nicotinamide group, a phenyl ring, a difluoromethoxy group, and a tetrahydrofuran ring. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions, including redox reactions, substitutions, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would determine properties like solubility, melting point, and reactivity .科学的研究の応用
1. Therapeutic Applications
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, as a derivative of nicotinamide, has been studied for various therapeutic applications. Nicotinamide itself has been utilized in high doses for a range of therapeutic applications over the past forty years, including trials to prevent the onset of Type I diabetes mellitus in high-risk individuals (Knip et al., 2000). Additionally, nicotinamide's potential neuroprotective effects have been investigated in cellular, animal, and human studies, with a focus on conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and ischemic and traumatic brain injury (Rennie et al., 2015).
2. Role in Cancer Research
The compound has been significant in cancer research. Nicotinamide N-methyltransferase (NNMT), a related enzyme, is involved in the N-methylation of nicotinamide and is overexpressed in a wide range of solid malignancies. It has been studied for its potential as a biomarker in diagnosing and prognosticating urological cancers, showing correlation with key prognostic parameters and patient survival (Campagna et al., 2021). Furthermore, derivatives of nicotinic acid, including this compound, have been recognized for their anticancer properties, leading to significant research and development of anticancer drugs (Jain et al., 2020).
3. Metabolic and Cellular Role
The compound's role extends to metabolic and cellular processes. Nicotinamide is known to facilitate NAD+ redox homeostasis and serve as a substrate for enzymes catalyzing non-redox reactions, such as the sirtuin family of proteins. This makes it important in studies related to cell physiology, energy metabolism, and stress responses (Hwang & Song, 2017).
作用機序
The mechanism of action of this compound would depend on its specific biological targets. The nicotinamide group could potentially interact with enzymes involved in redox reactions, while the other groups could influence the compound’s solubility, stability, and interactions with other biomolecules .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c19-18(20)26-14-4-1-3-13(9-14)22-17(23)12-6-7-16(21-10-12)25-11-15-5-2-8-24-15/h1,3-4,6-7,9-10,15,18H,2,5,8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNQILJQPZOAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625912.png)

![2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2625915.png)
![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)
![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2625920.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)

